molecular formula C13H12N2O3 B13957386 3-Oxo-3-quinoxalin-6-yl-propionic acid ethyl ester

3-Oxo-3-quinoxalin-6-yl-propionic acid ethyl ester

Cat. No.: B13957386
M. Wt: 244.25 g/mol
InChI Key: RWIZJHDAKQWJOC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-3-quinoxalin-6-yl-propionic acid ethyl ester typically involves the esterification of 3-Oxo-3-quinoxalin-6-yl-propionic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Oxo-3-quinoxalin-6-yl-propionic acid ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Oxo-3-quinoxalin-6-yl-propionic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Oxo-3-quinoxalin-6-yl-propionic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoxaline ring can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, it can inhibit certain enzymes involved in microbial metabolism, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Oxo-3-quinoxalin-6-yl-propionic acid ethyl ester is unique due to its specific ester functional group and the presence of a quinoxaline ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 3-oxo-3-quinoxalin-6-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-2-18-13(17)8-12(16)9-3-4-10-11(7-9)15-6-5-14-10/h3-7H,2,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWIZJHDAKQWJOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC2=NC=CN=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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